molecular formula C11H15N3 B1479940 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-28-7

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479940
CAS No.: 2098052-28-7
M. Wt: 189.26 g/mol
InChI Key: MJCJUVBAGCQPMD-UHFFFAOYSA-N
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Description

“1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound that has attracted significant attention in the scientific field due to its various properties. It is a potential non-classical isostere of indole . The compound is part of the 1H-imidazo[1,2-b]pyrazole scaffold, which has been used in the synthesis of an isostere of the indolyl drug pruvanserin .


Synthesis Analysis

The synthesis of “this compound” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1H-imidazo[1,2-b]pyrazole scaffold. The compound has a cyclopentyl group and a methyl group attached to the imidazo[1,2-b]pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .

Scientific Research Applications

  • Synthesis and Structural Characterization:

    • The compound has been utilized in multicomponent reactions to synthesize a library of 1H-imidazo[1,2-b]pyrazole derivatives, characterized by IR, Mass, NMR spectroscopy, and evaluated for antimicrobial activity. These synthesized compounds exhibit moderate to significant activity against various microbial strains (Babariya & Naliapara, 2017).
    • The title compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole, has been structurally characterized using IR, NMR, and single-crystal X-ray diffraction, offering insights into its triclinic crystal structure (Li et al., 2009).
  • Pharmacological Potential:

    • A study on imidazo[1,2-b]pyrazole derivatives indicated the presence of π–π interactions and intermolecular hydrogen bonds, suggesting a potential for biological activity and interaction with biomolecules (Shao, Zhao, & Wang, 2009).
    • Novel derivatives containing imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole scaffolds were synthesized, with potent cytotoxic activity against various cancer cell lines. One compound specifically exhibited significant growth inhibition and strong binding with DNA and bovine serum albumin, indicating potential therapeutic applications (Singh, Luxami, & Paul, 2020).
  • Chemical Functionalization and Derivative Synthesis:

    • The 1H-imidazo[1,2-b]pyrazole scaffold has been selectively functionalized, enabling the synthesis of various derivatives including push–pull dyes and an indole isostere of the drug pruvanserin, showcasing its versatility in chemical synthesis (Schwärzer et al., 2021).
    • A synthesis approach for N-heterocycle-fused tetrahydro-1,4-diazepinones from imidazo[1,2-b]pyrazole derivatives was developed, offering a pathway for creating complex heterocyclic compounds with potential chemical and pharmacological applications (Dzedulionytė et al., 2022).

Future Directions

The future directions for “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its potential as a non-classical isostere of indole and its use in the synthesis of other compounds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1h-imidazo[1,2-b]pyrazoles, have been reported to exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .

Mode of Action

The mode of action of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” involves its interaction with its targets, leading to changes in cellular processes. The specific interactions and changes depend on the nature of the target. For instance, if the target is a protein, the compound may bind to the protein and alter its function .

Biochemical Pathways

Based on the reported bioactivities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, cancer progression, and microbial growth .

Pharmacokinetics

It has been reported that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of “this compound” depend on its mode of action and the nature of its targets. Given the reported bioactivities of similar compounds, the compound may inhibit the growth of microbes, suppress inflammation, or inhibit the progression of cancer .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .

Biochemical Analysis

Biochemical Properties

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular functions such as apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products can also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. This compound can also affect the activity of cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to regulate gene expression .

Properties

IUPAC Name

1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-9-8-11-13(6-7-14(11)12-9)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCJUVBAGCQPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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